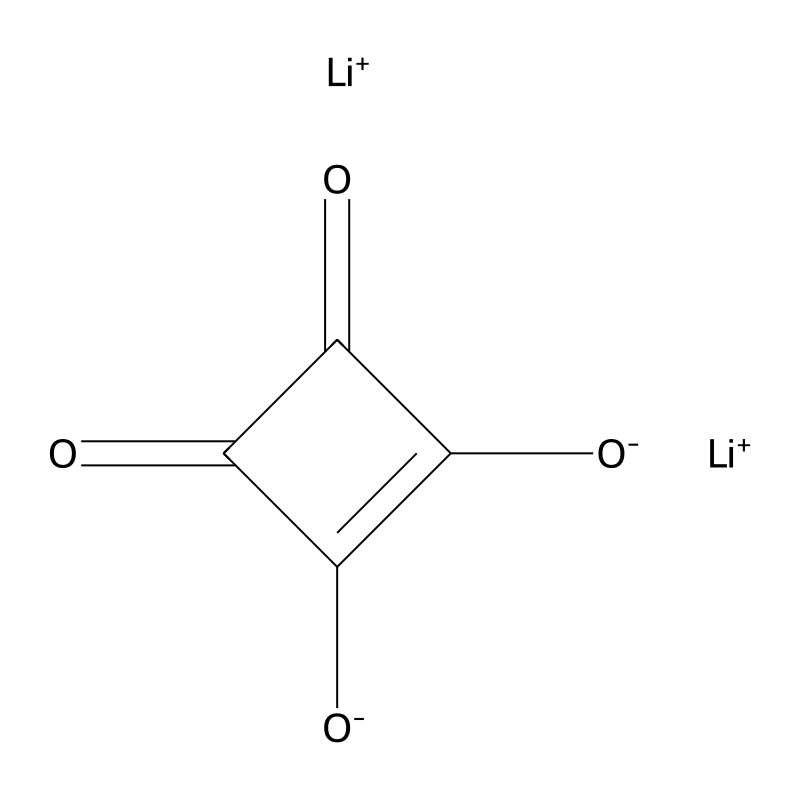Lithium squarate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Battery Electrolyte Additive:
Lithium squarate exhibits interesting electrochemical properties, making it a potential candidate as an electrolyte additive for lithium-ion batteries. Studies have shown that it can improve the cyclability (the ability to be charged and discharged repeatedly) and thermal stability of the batteries. Additionally, it may help suppress the formation of detrimental lithium metal dendrites, which can cause short circuits and safety hazards.()
Supercapacitor Electrodes:
Lithium squarate's high theoretical capacitance makes it a promising material for supercapacitor electrodes. Supercapacitors offer faster charging and discharging compared to traditional batteries but have lower energy storage capacity. Research suggests that lithium squarate electrodes could contribute to the development of supercapacitors with enhanced energy density and power density.()
CO2 Capture Materials:
Due to its ability to form stable complexes with carbon dioxide (CO₂), lithium squarate is being investigated for applications in CO₂ capture and storage. Research suggests it can be used in porous materials to selectively capture CO₂ from flue gas emitted by power plants and industrial processes. This could contribute to efforts in mitigating climate change by reducing greenhouse gas emissions.()
Lithium squarate, with the chemical formula , is a lithium salt of squaric acid. This compound has gained attention in recent years, particularly in the context of energy storage technologies such as lithium-ion batteries. Its unique structure, derived from squaric acid, allows for interesting electrochemical properties, making it a candidate for various applications in battery technology and materials science.
Lithium squarate can be synthesized through several methods:
- Stoichiometric Reaction: A common method involves reacting stoichiometric amounts of squaric acid with lithium hydroxide or lithium carbonate in a solvent mixture of water and ethanol (50/50) to yield lithium squarate .
- Solvent-Based Methods: Other synthesis approaches may utilize solvents such as dimethyl sulfoxide and water to facilitate the reaction between lithium reagents and squarate esters .
These methods highlight the versatility and accessibility of synthesizing lithium squarate for research and industrial purposes.
Lithium squarate has several promising applications:
- Pre-Lithiation Additive: As mentioned earlier, it serves as a pre-lithiation additive in lithium-ion batteries, improving cycle life and electrochemical performance by providing additional lithium ions during initial cycles .
- Material Science: It can be utilized in developing covalent organic frameworks for selective ion separation processes, particularly for separating magnesium and lithium ions from saline solutions .
These applications underscore its potential role in enhancing battery technologies and material separation processes.
Interaction studies involving lithium squarate primarily focus on its electrochemical behavior when integrated into battery systems. Research indicates that it can significantly alter the morphology of electrode materials and enhance the stability of solid electrolyte interphases . Further studies are necessary to fully understand its interactions with various electrode materials and electrolytes.
Lithium squarate shares similarities with other lithium salts and compounds but is unique due to its structural characteristics derived from squaric acid. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Lithium carbonate | Commonly used in ceramics and batteries | |
| Lithium hydroxide | Used in battery electrolytes | |
| Lithium acetate | Known for its use in organic synthesis | |
| Lithium pyrene squarate | A covalent organic framework with ion selectivity |
Lithium squarate stands out due to its dual functionality as both a precursor for lithiation and a structural component in organic frameworks. Its unique properties make it an exciting subject for further research within energy storage and material science fields.
Molecular Structure and Composition
Lithium squarate is the dilithium salt of squaric acid with the molecular formula Li₂C₄O₄. It contains a planar squarate anion (C₄O₄²⁻) coordinated with two lithium ions. The squarate anion features a four-carbon cyclic structure with carbonyl groups forming a square-like arrangement.
Key physical and chemical properties include:
- Molecular weight: 125.922 g/mol
- CAS Number: 104332-28-7
- IUPAC Name: dilithium 3,4-dioxocyclobut-1-ene-1,2-diolate
- Physical state: Crystalline solid
- Thermal stability: Decomposition temperature approaching 400°C
Crystal Structure
Lithium squarate crystallizes in a monoclinic system with space group C2/m. X-ray diffraction studies have revealed its crystallographic parameters at room temperature:
- Lattice parameters:
- a = 7.1073(3) Å
- b = 9.5627(4) Å
- c = 3.2973(1) Å
- β = 101.11(1)°
- Volume = 219.91(1) ų
- Z = 2 (formula units per unit cell)
The crystal packing of lithium squarate differs from other alkali metal squarates, with its structure related to the AlB₂ type, while sodium, rubidium, and cesium squarates adopt structures related to the CdI₂ type.
Spectroscopic Characteristics
Spectroscopic analysis provides important insights into the bonding and structural features of lithium squarate:
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







